N-((Benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-3-carboxypropyl)thio)homocysteine
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Overview
Description
N-((Benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-3-carboxypropyl)thio)homocysteine is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyloxycarbonyl, carboxypropyl, and thiohomocysteine moieties. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-3-carboxypropyl)thio)homocysteine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the protection of amino groups using benzyloxycarbonyl chloride, followed by the introduction of the thiohomocysteine moiety through a series of coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using automated synthesis equipment to ensure consistency and efficiency. The process would involve similar steps as the laboratory synthesis but optimized for larger volumes. This includes precise control of reaction temperatures, solvent recycling, and the use of high-purity reagents to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: N-((Benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)
Properties
Molecular Formula |
C24H28N2O8S2 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S)-4-[[3-carboxy-3-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C24H28N2O8S2/c27-21(28)19(25-23(31)33-15-17-7-3-1-4-8-17)11-13-35-36-14-12-20(22(29)30)26-24(32)34-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30)/t19-,20?/m0/s1 |
InChI Key |
XSFWOIRYBLESFW-XJDOXCRVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCSSCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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